molecular formula C19H20N2O7 B11044565 (1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide

Cat. No.: B11044565
M. Wt: 388.4 g/mol
InChI Key: QTYRPTDZWCFZSW-UHFFFAOYSA-N
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Description

N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with methoxy groups.

    Introduction of the Carbonyl Group: The benzodioxole ring is then reacted with a carbonylating agent to introduce the carbonyl group.

    Coupling with 4-Methoxyphenyl Ethanamide: The final step involves coupling the intermediate with 4-methoxyphenyl ethanamide under specific conditions, such as the presence of a base and a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)CARBONYL]OXY}-2-(4-METHOXYPHENYL)ETHANIMIDAMIDE is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 6,7-dimethoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C19H20N2O7/c1-23-12-6-4-11(5-7-12)8-15(20)21-28-19(22)13-9-14-17(27-10-26-14)18(25-3)16(13)24-2/h4-7,9H,8,10H2,1-3H3,(H2,20,21)

InChI Key

QTYRPTDZWCFZSW-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC3=C(C(=C2OC)OC)OCO3)/N

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC3=C(C(=C2OC)OC)OCO3)N

Origin of Product

United States

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